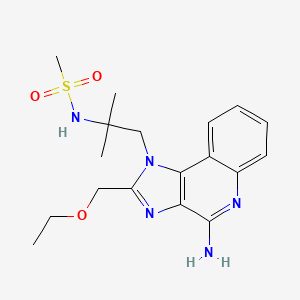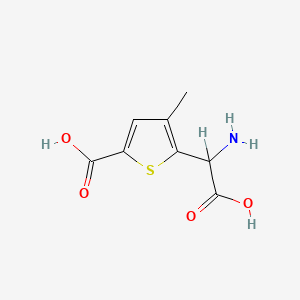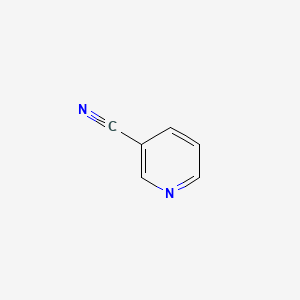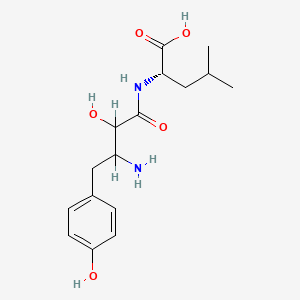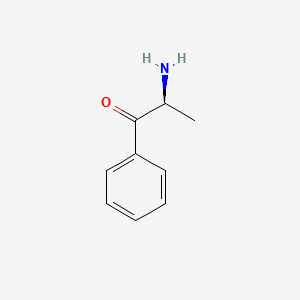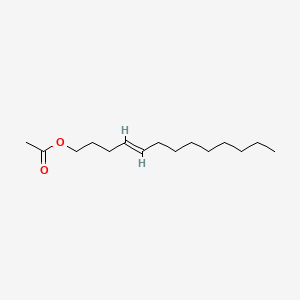
6-Maleimidocaproic acid
Overview
Description
- This compound is also known by other names, including N-Maleoyl-6-aminocaproic acid and N-(5-Carboxypentyl)maleimide .
- Its systematic name is 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic acid.
- The melting point of 6-Maleimidocapronic acid is in the range of 86-91 °C .
6-Maleimidocapronic acid: (CAS#: 55750-53-3) is a chemical compound with the molecular formula CHNO. It belongs to the class of alkyl chain compounds.
Preparation Methods
- 6-Maleimidocapronic acid can be synthesized through a one-step reaction between 6-aminocaproic acid and maleic anhydride.
- The reaction conditions involve the use of maleic anhydride as the reactant and a suitable solvent (such as dimethyl sulfoxide or acetic acid) to facilitate the reaction .
Chemical Reactions Analysis
Reactivity: 6-Maleimidocapronic acid is a versatile compound that undergoes various reactions.
Common Reactions:
Major Products:
Scientific Research Applications
Bioconjugation: 6-Maleimidocapronic acid serves as a valuable linker in the development of targeted therapies, such as antibody-drug conjugates (ADCs).
Protein Modification: It is used to modify proteins and peptides by conjugating them to other molecules (e.g., fluorophores, drugs, or nanoparticles).
Drug Delivery: The compound plays a role in drug delivery systems, enhancing drug specificity and efficacy.
Surface Modification: It can be used to functionalize surfaces for biomedical applications.
Mechanism of Action
- The mechanism of action involves the maleimide group reacting with thiol (-SH) groups on proteins or other biomolecules. This forms a stable covalent bond, allowing specific targeting and modification.
Comparison with Similar Compounds
Uniqueness: 6-Maleimidocapronic acid’s unique feature lies in its alkyl chain length (pentyl group) and its suitability for bioconjugation.
Similar Compounds: Other maleimide derivatives, such as N-(5-carboxypentyl)maleimide, share similar reactivity but may have different alkyl chain lengths or functional groups.
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKKJKETHYEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876051 | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-53-3 | |
| Record name | 6-Maleimidocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

